(S)-Modafinil

描述

Contextualizing (S)-Modafinil within the Broader Modafinil (B37608) Research Landscape

Modafinil's pharmacological properties are distinct from classical central nervous system stimulants like amphetamine and methylphenidate. Its precise mechanism of action is not fully understood, but research indicates interactions with multiple neurotransmitter systems, including dopamine (B1211576), norepinephrine (B1679862), serotonin (B10506), glutamate, GABA, histamine (B1213489), and orexin (B13118510). researchgate.netnih.govdroracle.aimdpi.comnih.gov Modafinil is known to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to increased extracellular dopamine levels. droracle.aidrugbank.com It also appears to activate glutamatergic circuits while inhibiting GABA. drugbank.com

Research on racemic modafinil has explored its effects on wakefulness, cognitive function, and its potential in treating various conditions beyond sleep disorders, such as attention deficit hyperactivity disorder and stimulant addiction. nih.govnih.gov Studies have investigated its impact on cognitive abilities like attention, memory, and executive functions, although findings on cognitive enhancement in healthy, sleep-deprived individuals have been mixed. frontiersin.orgoup.commedwave.climperial.ac.uk

Rationale for Dedicated this compound Research Focus

Despite the focus on racemic modafinil and the longer-acting (R)-enantiomer (armodafinil), dedicated research into this compound is warranted due to the potential for enantiomer-specific pharmacological activity and pharmacokinetic differences. While (R)-Modafinil has shown a higher affinity for the dopamine transporter (DAT) compared to this compound in some in vitro studies, the significance of these differences in vivo is still an area of investigation. nih.govfrontiersin.org For instance, in mice discriminative stimulus assays, (R)- and this compound were found to be equipotent, raising questions about the direct correlation between in vitro DAT binding affinity and behavioral effects. frontiersin.org

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound aims to elucidate its specific pharmacological profile, distinct from both racemic modafinil and (R)-Modafinil. Key objectives include:

Characterizing Neurochemical Interactions: Detailed investigation into the binding affinity and functional effects of this compound on various neurotransmitter transporters and receptors, including but not limited to the dopamine transporter, norepinephrine transporter, and serotonin transporter. While racemic modafinil has shown little to no affinity for serotonin or norepinephrine transporters directly, the specific interactions of the individual enantiomers warrant further study. wikipedia.org

Evaluating Pharmacokinetic Properties: Precise determination of the absorption, distribution, metabolism, and excretion profile of this compound, particularly in comparison to (R)-Modafinil, to understand its shorter half-life and elimination pathways. researchgate.netnih.govfrontiersin.org

Assessing Behavioral and Neurocognitive Effects: Conducting preclinical studies to evaluate the specific effects of this compound on wakefulness, attention, memory, executive function, and other relevant behaviors, both in isolation and in comparison to the other forms of modafinil.

Exploring Enantiomer-Specific Mechanisms: Investigating whether this compound exerts effects through mechanisms distinct from those attributed to (R)-Modafinil or the racemic mixture, potentially involving different neuronal pathways or molecular targets.

Identifying Potential Research Applications: Determining if the unique properties of this compound, such as its shorter duration of action, might make it a valuable tool for specific neuroscience research paradigms or for exploring particular aspects of the sleep-wake cycle or cognitive processes.

Through these lines of inquiry, academic research seeks to build a comprehensive understanding of this compound's role in the broader modafinil research landscape and its potential as a tool for probing neurobiological mechanisms.

Structure

2D Structure

3D Structure

属性

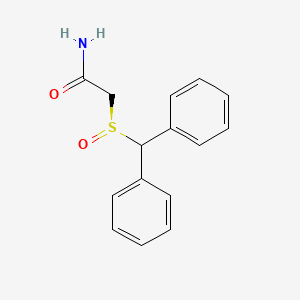

IUPAC Name |

2-[(S)-benzhydrylsulfinyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGHCGITMMYXAQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457709 | |

| Record name | (S)-Modafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112111-47-4 | |

| Record name | (+)-Modafinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112111-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Modafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(S)-(Diphenylmethyl)sulfinyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152JRG3T0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations in Modafinil Pharmacology

Enantiomeric Purity and Chirality of (S)-Modafinil

The chirality of Modafinil (B37608) arises from an asymmetric sulfoxide (B87167) group in its chemical structure. researchgate.net this compound, also known as esmodafinil or (+)-modafinil, is the S-enantiomer of the racemic mixture. wikipedia.org The spatial arrangement of the atoms around the chiral sulfur atom determines its classification as either (S) or (R). The enantiomeric purity of a sample refers to the degree to which one enantiomer is present in excess of the other. For research and potential therapeutic applications, a high degree of enantiomeric purity is often desired to isolate the effects of a single enantiomer. Various analytical techniques, such as capillary electrophoresis, are employed to determine the enantiomeric purity of Modafinil samples. researchgate.net

Comparative Pharmacological Profiles of this compound and (R)-Modafinil Enantiomers

Although both enantiomers of Modafinil are pharmacologically active, they display notable differences in their interactions with neurochemical targets and their subsequent effects. The (R)-enantiomer, armodafinil (B1684309), is reported to have a longer half-life than the (S)-enantiomer. researchgate.net

The primary mechanism of action for Modafinil is believed to be its interaction with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT). nih.govresearchgate.netnih.gov However, the two enantiomers exhibit different affinities and potencies at these sites.

Both this compound and (R)-Modafinil bind to the dopamine transporter and inhibit the reuptake of dopamine. nih.govnih.govnih.gov However, studies have consistently shown that (R)-Modafinil has a higher affinity for DAT than this compound. wikipedia.orgnih.govnih.govnih.gov Specifically, (R)-modafinil has been found to have an approximately 3-fold higher affinity for DAT compared to its S-enantiomer. nih.govnih.govnih.gov This difference in binding affinity suggests that (R)-Modafinil is a more potent inhibitor of dopamine reuptake. Molecular docking studies have indicated subtle differences in the binding modes of the two enantiomers to the dopamine transporter. nih.govnih.gov Both enantiomers appear to favor an inward-facing conformation of the transporter, which distinguishes their action from that of classical stimulants like cocaine. wikipedia.orgnih.govnih.gov

| Compound | Relative Affinity at DAT | Binding Conformation Preference |

|---|---|---|

| (R)-Modafinil | ~3-fold higher than this compound nih.govnih.govnih.gov | Inward-facing wikipedia.orgnih.govnih.gov |

| This compound | Lower than (R)-Modafinil wikipedia.org | Inward-facing wikipedia.org |

| Transporter | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Norepinephrine (B1679862) Transporter (NET) | 35.6 μM | nih.gov |

| Serotonin (B10506) Transporter (SERT) | > 500 μM | nih.gov |

Preclinical studies in animal models have further elucidated the differential effects of the Modafinil enantiomers. In microdialysis studies, both (R)- and this compound were found to increase extracellular dopamine concentrations in the nucleus accumbens of mice, though less efficaciously than cocaine but with a longer duration of action. nih.govnih.gov In terms of behavioral effects, both enantiomers have been shown to stimulate locomotor activity in mice. nih.gov Interestingly, in drug discrimination studies, both (S)- and (R)-modafinil fully substituted for cocaine in mice, suggesting they produce similar subjective effects. nih.govnih.gov Some studies have reported that the enantiomers were equipotent in these discriminative stimulus assays. frontiersin.org

Advanced Synthetic Methodologies for S Modafinil and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a chiral compound in enantiomerically enriched form from a prochiral or achiral precursor using chiral reagents, catalysts, or environments.

Microbial Oxidation Pathways

Microbial oxidation has been explored as a method for the enantioselective synthesis of modafinil (B37608). One approach involves the microbial oxidation of benzhydrylsulfanyl acetic acid. The fungus Beauveria bassiana has been shown to achieve a highly enantioselective oxidation of benzhydrylsulfanyl acetic acid to the corresponding (S)-sulfinyl carboxylic acid with high yield and enantiomeric excess (ee). researchgate.netmdpi.comlookchem.comresearchgate.net This (S)-sulfinyl carboxylic acid product can then be amidated using bacteria such as Bacillus subtilis to yield (S)-Modafinil. researchgate.netlookchem.comresearchgate.netnih.gov The Olivo group reported the preparation of this compound in 68% yield using microbial oxidation with Bacillus subtilis followed by amidation of benzhydrylsulfanyl acetic acid. nih.govresearchgate.net Another report details a highly enantioselective oxidation using Beauveria bassiana achieving 89% yield with 99% ee for the (S)-sulfinyl carboxylic acid, which was subsequently amidated using Bacillus subtilis to afford this compound in good yield. mdpi.comlookchem.com

Chiral Oxaziridine-Mediated Sulfoxidation

Chiral oxaziridines have been utilized as stoichiometric oxidizing agents for the enantioselective oxidation of prochiral sulfides to sulfoxides. The Coquerel group demonstrated an enantioselective synthesis of modafinil and its derivatives using oxidation with a stoichiometric chiral oxaziridine (B8769555), achieving a 66% yield. nih.govresearchgate.net The use of chiral oxaziridine has shown superior results compared to some metal-catalyzed systems in terms of both yield and enantioselectivity for the asymmetric synthesis of modafinil and its derivatives. This compound and (S)-modafinic acid have been obtained with moderate yields and moderate to good enantioselectivities using this method. ucc.ie For this compound, a yield of 66% and 60% ee were reported, while for (S)-modafinic acid, yields of 47% and 90% ee were achieved. ucc.iemetu.edu.tr

Organocatalyzed and Non-Heme Iron-Catalyzed Sulfoxidation

Organocatalysis and non-heme iron catalysis offer alternative strategies for asymmetric sulfoxidation using environmentally friendly oxidants like hydrogen peroxide. The first organocatalyzed sulfoxidation reaction towards enantioenriched (R)-modafinil (Armodafinil) has been reported using chiral BINOL-phosphates or a fructose-derived N-substituted oxazolidinone ketone (Shi catalyst) with H₂O₂. mdpi.comresearchgate.netresearchgate.netdntb.gov.uafau.de While much of the reported work in this area focuses on the synthesis of the (R)-enantiomer, these methodologies demonstrate the potential for developing similar systems tailored for the synthesis of this compound. For instance, the Shi catalyst afforded modafinil with a yield of 38% and an enantioselectivity of 26% ee. mdpi.com Asymmetric non-heme iron-catalyzed sulfoxidation using FeCl₃ and a dipeptide-based chiral ligand has also been explored, achieving (R)-modafinil in 75% yield with 24% ee. mdpi.comresearchgate.netdntb.gov.ua Although these specific examples yielded the (R)-enantiomer, the principles and catalysts employed could potentially be adapted or modified to favor the formation of the (S)-enantiomer.

Stereocontrolled Functionalization of Precursors

Stereocontrolled functionalization of precursors involves introducing the sulfoxide (B87167) chirality at an earlier stage of the synthesis with control over the stereochemical outcome. One approach involves the asymmetric synthesis of modafinil starting from benzhydrol. researchgate.netmdpi.comlookchem.comnih.govmdma.ch This route typically involves the formation of benzhydrylsulfanyl acetic acid, followed by oxidation and amidation. mdpi.comnih.govmdma.chiau.irnih.gov The key step for achieving enantioselectivity lies in the oxidation of the sulfide (B99878) precursor to the sulfoxide. Various asymmetric oxidation methods can be applied at this stage to control the stereochemistry at the sulfur center. The Prisinzano group reported an asymmetric synthesis starting from benzhydrol and determined the absolute configuration of the enantiomers through X-ray crystallographic analysis. researchgate.netmdpi.comlookchem.comnih.govmdma.chnih.gov Another study describes the synthesis of modafinil analogues by asymmetric oxidation of benzhydrylsulfinyl acetic acid derivatives using functionalized silica-based mesoporous materials with chiral ligands. iau.ir

Enantiomeric Resolution Techniques

Enantiomeric resolution involves separating a racemic mixture of enantiomers into their individual components. This is a common strategy when a direct asymmetric synthesis with high enantioselectivity is challenging. For modafinil, resolution can be performed on modafinic acid, the carboxylic acid precursor of modafinil. google.comgoogle.com One method involves the formation of diastereomeric salts by reacting racemic modafinic acid with a chiral, optically pure amine, such as (−)-α-methylbenzylamine. google.comgoogle.com The resulting diastereomers can then be separated based on their different physical properties (e.g., solubility) through techniques like fractional crystallization. google.comgoogle.com After separation, the desired diastereomer is treated to regenerate the enantiomerically pure modafinic acid, which can then be converted to this compound. google.comgoogle.com While this method can provide enantiomerically pure product, it typically suffers from a theoretical maximum yield of 50% for each enantiomer from the racemate. A chiral-at-metal strategy has also been developed for the thermodynamic resolution of modafinil acid and its analogues, achieving high yields and enantiomeric excess. researchgate.netsci-hub.se This method utilizes a chiral Ir(III) complex that selectively coordinates with one enantiomer, allowing for the separation of the uncoordinated enantiomer. researchgate.netsci-hub.se

Enantiomeric separation of modafinil itself can also be achieved using chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis, utilizing chiral stationary phases or chiral selectors. openaccessjournals.comnih.govnih.govopenaccessjournals.com A selective capillary electrophoresis method using sulfobutyl ether-β-cyclodextrin as a chiral selector has been developed for the determination of the enantiomeric impurity of (R)-modafinil (armodafinil), which also allows for the separation of this compound. openaccessjournals.comnih.govnih.govopenaccessjournals.com

Derivatization Strategies and Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. For modafinil and its analogues, SAR studies have focused on exploring the impact of alterations to the core structure, particularly the sulfoxide moiety and the amide group, on activity at monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). acs.orgresearchgate.netwikipedia.orgnih.gov

Research on modafinil analogues has aimed to identify compounds with improved pharmacological properties, including higher selectivity for specific transporters and potentially reduced side effects. researchgate.netwikipedia.org Derivatization strategies have involved modifying different parts of the modafinil molecule. For example, analogues have been synthesized with para-halo-substituents on the aryl rings, removal of the sulfoxide function, and replacement of the primary amide group with secondary and tertiary amides and amines. acs.org

SAR studies have indicated that the sulfoxide moiety within the core structure is often necessary for maintaining activity. researchgate.net However, modifications to the amide portion have led to the discovery of novel analogues with varying activities. For instance, replacing the carboxy-amide moiety with unsubstituted and substituted 5-membered ring aromatic heterocyclic moieties has yielded compounds like CE-123 and CE-125, which act as atypical DAT inhibitors. researchgate.netresearchgate.net

Studies comparing the activity of (R)- and this compound and their analogues at monoamine transporters have revealed differences in their pharmacological profiles. acs.org For example, the locomotor-stimulant effects in mice of (±)-modafinil, its enantiomers, and a para-chloro sulfinylacetamide analogue were compared to those of cocaine. acs.org Novel thiazole-based modafinil analogues, such as (S,S)-CE-158, have been investigated for their binding affinity and inhibitory effects at DAT, SERT, and NET. acs.orgresearchgate.netresearchgate.net These studies contribute to a deeper understanding of the structural features required for interaction with monoamine transporters and guide the design of new modafinil-like compounds with tailored pharmacological profiles.

Molecular and Cellular Mechanisms of Action of S Modafinil

Neurotransmitter System Modulation

The primary pharmacological effects of (S)-Modafinil are attributed to its ability to interact with and modulate the activity of dopamine (B1211576) and norepinephrine (B1679862) pathways in the brain. nih.govnih.gov

This compound exerts a significant influence on the dopaminergic system, which is crucial for its wake-promoting and behavioral effects. frontiersin.orgnih.gov This interaction is multifaceted, involving the dopamine transporter and dopamine receptors, with effects that vary across different brain regions. nih.govsci-hub.cat

This compound acts as a dopamine transporter (DAT) inhibitor. nih.govresearchgate.net By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. nih.govmdpi.com This action leads to an increase in the concentration of extracellular dopamine in various brain regions. nih.govbohrium.com Studies have demonstrated that this compound has a higher affinity for the DAT compared to its S-enantiomer. ebi.ac.uknih.gov The inhibition of DAT by this compound results in a sustained elevation of synaptic dopamine levels, which is considered a key mechanism underlying its wake-promoting effects. nih.govnih.gov In vivo studies in both animals and humans have confirmed that therapeutic doses of modafinil (B37608) lead to significant occupancy of the DAT and subsequent increases in extracellular dopamine. nih.govsnmjournals.orgsemanticscholar.org

| Compound | DAT Affinity (Ki in μM) | Reference |

|---|---|---|

| (R)-Modafinil (Armodafinil) | ~3-fold higher than this compound | ebi.ac.uknih.gov |

| This compound | Lower affinity than (R)-Modafinil | nih.gov |

| (±)-Modafinil | Binds to DAT and inhibits dopamine uptake | nih.gov |

The elevated extracellular dopamine resulting from DAT inhibition by this compound subsequently interacts with dopamine receptors, specifically the D1 and D2 subtypes, to produce its physiological and behavioral effects. nih.govjneurosci.org Research indicates that both D1 and D2 receptors are essential for the wakefulness induced by modafinil. nih.govjneurosci.org Studies using receptor antagonists have shown that blocking either D1 or D2 receptors can attenuate the arousal effects of modafinil. jneurosci.orgjneurosci.org Furthermore, investigations in knockout mice lacking D2 receptors have demonstrated a reduced wake-promoting response to modafinil, further solidifying the importance of this receptor subtype. jneurosci.orgnih.govjneurosci.org The activation of these receptors by increased dopamine levels is believed to be a critical step in the signaling cascade that leads to enhanced arousal and other behavioral changes associated with this compound. nih.govfrontiersin.org

The dopaminergic effects of this compound are not uniform throughout the brain but exhibit regional specificity. sci-hub.cat Key areas where modafinil has been shown to increase extracellular dopamine include the nucleus accumbens and the prefrontal cortex. nih.govnih.govmdpi.com The nucleus accumbens is a critical component of the brain's reward and motivation circuitry, and the dopaminergic activity in this region may contribute to some of the behavioral effects of the compound. nih.govmdpi.comfrontiersin.org In the prefrontal cortex, which is heavily involved in executive functions and cognition, the modafinil-induced increase in dopamine is thought to underlie its cognitive-enhancing properties. nih.govunife.it Studies have also observed dopaminergic changes in the caudate putamen and substantia nigra following modafinil administration. sci-hub.cat This regional variation in dopaminergic modulation allows for a nuanced influence on brain function, affecting wakefulness, motivation, and cognitive processes.

| Brain Region | Effect of Modafinil | Reference |

|---|---|---|

| Nucleus Accumbens | Increased extracellular dopamine | nih.govmdpi.comfrontiersin.org |

| Prefrontal Cortex | Increased extracellular dopamine | nih.govunife.it |

| Caudate Putamen | Increased dopamine D1 binding, decreased dopamine D2 binding | sci-hub.cat |

| Substantia Nigra | Increased dopamine D1 binding | sci-hub.cat |

In addition to its prominent effects on the dopaminergic system, this compound also interacts with the noradrenergic system, which plays a vital role in arousal, attention, and vigilance. nih.govnih.gov

Serotonergic System Interactions

This compound, as a component of modafinil, engages with the serotonergic system in a nuanced manner, distinct from classic stimulants or antidepressants. Animal studies have demonstrated that modafinil can modify serotonergic pathways, contributing to its complex neurochemical profile nih.govpatsnap.commdpi.comdroracle.ai. This interaction is observed in key brain regions implicated in mood and arousal, such as the frontal cortex and dorsal raphe nucleus nih.govresearchgate.net. The nature of this interaction is primarily modulatory and indirect, enhancing existing serotonergic activity rather than acting as a direct releasing agent or reuptake inhibitor nih.govnih.gov.

The influence of modafinil on the serotonin (B10506) (5-HT) system is characterized by an amplification of existing neuronal communication. In vitro studies using rat cortical slices have shown that modafinil enhances electrically-evoked serotonin efflux in a concentration-dependent manner but does not affect spontaneous release nih.gov. This suggests that this compound does not directly trigger serotonin release on its own but rather increases the amount of serotonin released in response to neuronal firing nih.gov. This mechanism is thought to involve an amplification of the electro-neurosecretory coupling processes nih.govnih.gov.

Further distinguishing its action, modafinil does not appear to significantly bind to or inhibit the serotonin transporter researchgate.netnih.govnih.gov. This is a critical difference from selective serotonin reuptake inhibitors (SSRIs). In fact, the effects of modafinil on serotonin release are more pronounced when the serotonin reuptake process is blocked by an agent like paroxetine nih.gov. In vivo microdialysis studies have confirmed that modafinil administration leads to increased extracellular serotonin levels in brain regions such as the frontal cortex, amygdala, and dorsal raphe nucleus nih.gov.

GABAergic System Modulation and Inhibition of Release

A significant aspect of this compound's mechanism of action is its consistent and widespread reduction of inhibitory tone in the central nervous system by modulating gamma-aminobutyric acid (GABA) neurotransmission patsnap.comgreendoor.orgdrugbank.com. Research indicates that modafinil dose-dependently decreases the release of GABA in numerous brain regions nih.govnih.gov. This reduction in the brain's primary inhibitory neurotransmitter contributes to a state of increased neuronal excitability and wakefulness patsnap.com.

The inhibitory effect on GABA release is not uniform across the brain but has been specifically documented in several key areas. This action is believed to be a crucial component of its vigilance-promoting effects nih.govul.ie.

Table 1: Regional Effects of Modafinil on GABA Release

| Brain Region | Effect on GABA Release | Reference |

|---|---|---|

| Cerebral Cortex | Decrease | nih.gov |

| Medial Preoptic Area | Decrease | nih.govnih.gov |

| Posterior Hypothalamus | Decrease | nih.govnih.gov |

| Striatum | Decrease | nih.govul.ie |

| Globus Pallidus | Decrease | nih.gov |

Interestingly, this GABA-inhibiting effect appears to be secondary to modafinil's influence on the serotonergic system. Studies have shown that the reduction in GABA transmission in the medial preoptic area and posterior hypothalamus involves local serotonin 5-HT3 receptors nih.gov. In experiments where serotonin neurons were destroyed with a neurotoxin, modafinil's effect was reversed, leading to an increase in cortical GABA, which suggests a strong serotonergic inhibitory influence on GABAergic neurons nih.gov.

Glutamatergic System Activation and Regional Effects

In some regions, the increase in glutamate appears to be a direct consequence of reduced GABAergic inhibition. For instance, in the medial preoptic area and the posterior hypothalamus, the rise in glutamate levels is prevented by blocking local GABA-A receptors, indicating an inhibitory GABA/glutamate interaction nih.govnih.gov. However, in other areas, the mechanism is distinct.

Table 2: Regional Effects of Modafinil on Glutamate Levels and Release

| Brain Region | Effect on Glutamate | Proposed Mechanism | Reference |

|---|---|---|---|

| Medial Preoptic Area | Increase | Secondary to decreased GABAergic tone | nih.govnih.gov |

| Posterior Hypothalamus | Increase | Secondary to decreased GABAergic tone | nih.gov |

| Thalamus | Increase | Independent of GABAergic tone modulation | nih.gov |

| Hippocampus | Increase | Independent of GABAergic tone modulation | nih.gov |

In the thalamus and hippocampus, modafinil-induced increases in glutamate release appear to be independent of its effects on GABA nih.gov. Furthermore, modafinil does not seem to directly affect glutamate uptake in hypothalamic synaptosomes, suggesting it does not act as a reuptake inhibitor for this neurotransmitter nih.gov. This enhancement of glutamatergic transmission is critical for neuronal excitability and synaptic plasticity patsnap.com.

Orexinergic System Activation

One of the key pathways implicated in the wakefulness-promoting effects of this compound is the orexin (B13118510) (also known as hypocretin) system greendoor.orgbuymodaonline.net. Orexin-producing neurons are located exclusively in the lateral hypothalamus and play a pivotal role in regulating arousal, wakefulness, and appetite greendoor.org.

Studies using Fos immunohistochemistry, a marker for neuronal activation, have shown that modafinil administration leads to the activation of orexin neurons in the hypothalamus nih.gov. This activation is considered crucial for its therapeutic effects in conditions like narcolepsy, which is often caused by a deficiency in orexin signaling drugbank.com. While the orexin system is clearly involved in modafinil's effects, the interaction is indirect, as modafinil does not bind directly to orexin receptors drugbank.comnih.gov. The activation of this system is believed to be essential for sustaining prolonged alertness and may also be involved in modafinil's influence on synaptic plasticity greendoor.orgnih.gov.

Histaminergic System Activation

The activation of the brain's histaminergic system is another critical component of this compound's mechanism of action nih.govnih.gov. Histaminergic neurons, located in the tuberomammillary nucleus (TMN) of the hypothalamus, are strongly associated with the promotion and maintenance of wakefulness oup.com.

Research has consistently shown that modafinil administration increases the release of histamine (B1213489) in the anterior hypothalamus researchgate.netresearchgate.net. However, this activation is not direct. When modafinil is applied directly to the TMN, it does not alter histamine release, indicating an indirect mechanism of action nih.govresearchgate.net.

The current understanding is that the histaminergic activation is downstream of the orexinergic system. Modafinil first activates orexin neurons, which in turn stimulate the histaminergic neurons in the TMN greendoor.orgnih.gov. This link is supported by findings that in orexin neuron-deficient mice, modafinil fails to increase histamine release or activate neurons in the TMN nih.gov. Therefore, the pro-histaminergic effects of modafinil require intact orexinergic neurons, highlighting a sequential activation pathway: Orexin -> Histamine nih.govnih.gov. This indirect activation is thought to be mediated by an attenuation of inhibitory GABAergic input to the histaminergic neurons nih.govresearchgate.net.

Neurotrophic and Synaptic Plasticity Mechanisms

Beyond its immediate effects on neurotransmitter levels, this compound also influences the brain's capacity for adaptation through mechanisms of neuroplasticity greendoor.org. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory greendoor.orgnih.gov. Modafinil appears to modulate these processes, particularly long-term potentiation (LTP), a persistent strengthening of synapses that is a key component of memory formation greendoor.org.

This influence on synaptic plasticity is linked to its effects on the dopaminergic and glutamatergic systems greendoor.org. For example, prolonged wakefulness induced by modafinil has been shown to produce LTP of glutamatergic synapses on orexin neurons in the lateral hypothalamus frontiersin.org. This suggests that modafinil can induce experience-dependent plasticity in brain circuits that are central to arousal and wakefulness frontiersin.org. The orexinergic system itself is considered to be involved in modafinil-induced alertness and synaptic plasticity nih.gov. While some research points to benefits in memory-related regions like the hippocampus, other studies suggest chronic use could potentially impair plasticity in the prefrontal cortex greendoor.org.

Promotion of Adult Neurogenesis (e.g., Hippocampal)

This compound has been shown to promote adult neurogenesis, particularly within the hippocampus, a brain region critical for learning and memory. researchgate.net Preclinical studies have demonstrated that treatment with modafinil can enhance the proliferation of neural precursor cells and the survival of new neurons in the dentate gyrus of the hippocampus. researchgate.netnih.gov This effect is thought to be mediated, at least in part, through the modulation of dopaminergic and noradrenergic signaling. researchgate.net

Research indicates that the impact of modafinil on hippocampal neurogenesis can be influenced by the duration of treatment. Short-term administration has been observed to increase the proliferation of precursor cells and the survival of newly formed immature granule cells. nih.gov For instance, a four-day treatment in mice led to an increased number of newborn granule cells three weeks later. nih.gov However, longer-term treatment did not produce an additive effect on cell proliferation and survival, suggesting an acute impact on these processes. nih.gov

Furthermore, in the context of sleep deprivation, which is known to suppress adult neurogenesis, modafinil has been found to counteract this decline. researchgate.net It has been shown to improve the expression of Brain-Derived Neurotrophic Factor (BDNF) in the dentate gyrus, a key molecule involved in neuronal survival and growth. researchgate.net

Table 1: Effects of Modafinil on Adult Hippocampal Neurogenesis

| Parameter | Effect of Short-Term Modafinil Treatment | Effect of Long-Term Modafinil Treatment | Effect During Sleep Deprivation |

|---|---|---|---|

| Precursor Cell Proliferation | Increased nih.gov | No significant influence nih.gov | Prevents decline researchgate.net |

| Newborn Neuron Survival | Increased nih.gov | Increased number of newborn granule cells nih.gov | Prevents decline researchgate.net |

| BDNF Expression | Not specified | Not specified | Significantly improved researchgate.net |

Synaptic Plasticity Modulation

This compound modulates synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism for learning and memory. This modulation is achieved through its influence on several key neurotransmitter systems. By inhibiting the dopamine transporter, modafinil increases extracellular dopamine levels, which can facilitate long-term potentiation (LTP), a cellular correlate of learning. greendoor.org

The effects of modafinil on synaptic plasticity are region-dependent. In the hippocampus, it has been shown to enhance glutamatergic excitatory synaptic transmission while inhibiting GABAergic inhibitory synaptic transmission, a combination that can promote learning and memory processes. nih.gov Specifically, modafinil can increase the frequency and amplitude of spontaneous excitatory postsynaptic currents in CA1 pyramidal neurons. nih.gov

Furthermore, modafinil-induced wakefulness has been associated with the potentiation of glutamatergic synapses on hypocretin/orexin neurons in the lateral hypothalamus. frontiersin.org This suggests that prolonged wakefulness promoted by the compound can induce experience-dependent synaptic plasticity in arousal-related circuits. frontiersin.org The modulation of synaptic plasticity by modafinil is a complex process involving the interplay of dopamine, glutamate, and GABA neurotransmission. nih.govnih.gov

Influence on Neuronal Interconnectivity and Gap Junctions

This compound also influences neuronal interconnectivity by modulating the function of gap junctions, which are specialized intercellular channels that allow for direct electrical and chemical communication between adjacent cells. Research suggests that modafinil can enhance gap junctional communication in cortical astrocytes. nih.gov This effect is associated with an increased expression of connexin 30, a key protein component of astroglial gap junctions. nih.gov

Interactions with Cytochrome P450 Enzymes (e.g., CYP2C9 Inhibition)

This compound interacts with the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism. In vitro studies have demonstrated that modafinil can act as an inhibitor of several CYP isoenzymes. Notably, it has been shown to suppress the activity of CYP2C9 in primary cultures of human hepatocytes. drugbank.com

While in vitro findings indicated a marked suppression of CYP2C9, the clinical significance of this interaction requires further investigation. researchgate.net In addition to its inhibitory effects, modafinil has also been observed to induce other CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, in a concentration-dependent manner. drugbank.comnih.gov The R-enantiomer, armodafinil (B1684309), is considered a moderate inhibitor of CYP2C19. researchgate.net These interactions highlight the potential for this compound to alter the metabolism of other drugs that are substrates for these enzymes.

Table 2: In Vitro Interactions of Modafinil with Cytochrome P450 Enzymes

| CYP Enzyme | Effect of Modafinil |

|---|---|

| CYP2C9 | Suppression of activity/Inhibition drugbank.comnih.gov |

| CYP1A2 | Induction of activity drugbank.comnih.gov |

| CYP2B6 | Induction of activity drugbank.comdroracle.ai |

| CYP3A4 | Induction of activity drugbank.comnih.gov |

| CYP2C19 | Reversible inhibition drugbank.comresearchgate.net |

Antioxidative and Neuroprotective Mechanisms

Preclinical studies have revealed that this compound possesses antioxidative and neuroprotective properties. nih.govgreendoor.org These effects are thought to contribute to its therapeutic potential beyond its primary indication. The neuroprotective actions of modafinil may be linked to its ability to mitigate oxidative stress and cellular damage. nih.govgreendoor.orgmodafinilup.com

One of the proposed mechanisms for its neuroprotective effect is the attenuation of oxidative damage. nih.gov In animal models, modafinil has been shown to reduce levels of lipid peroxidation products and increase levels of reduced glutathione, an important endogenous antioxidant. nih.gov It may also upregulate antioxidant enzymes, further protecting neurons from oxidative damage. modafinilup.com

Furthermore, modafinil has been observed to prevent the increase of pro-apoptotic factors and the decrease of anti-apoptotic factors, suggesting a role in modulating cellular survival pathways. researchgate.net In the context of sleep deprivation-induced inflammation, modafinil has been found to reduce the production of pro-inflammatory factors and increase anti-inflammatory factors, thereby reducing neuronal pyroptosis and cognitive decline. frontiersin.org These findings suggest that the antioxidative and neuroprotective effects of this compound are mediated through multiple pathways, including the reduction of oxidative stress, modulation of apoptosis, and attenuation of neuroinflammation. researchgate.netnih.govfrontiersin.org

Preclinical Behavioral and Neurophysiological Research of S Modafinil

Wake-Promoting and Arousal-Enhancing Effects

Studies comparing the enantiomers of modafinil (B37608) have provided insights into the specific wake-promoting effects of (S)-Modafinil. Experiments in rats evaluating waking activity through cortical electroencephalographic (EEG) and nuchal electromyographic (EMG) recordings demonstrated that racemic modafinil and its (S)- and (R)-enantiomers all produced a significant wake-enhancing effect at a dose of 100 mg/kg intraperitoneally. fda.gov Notably, at this dose, this compound (CEP-10952) showed significantly greater waking activity compared to both racemic modafinil (CEP-1538) and (R)-Modafinil (CEP-10953). fda.gov The pharmacological properties of the (R)- and (S)-enantiomers have been described as qualitatively similar to those of racemic modafinil in animal studies, although quantitative differences can exist for certain measures. fda.govtga.gov.au The wake-promoting actions are considered similar to sympathomimetic agents like amphetamine and methylphenidate, though the pharmacological profile is not identical. tga.gov.au

Locomotor Activity and Behavioral Stereotypy Studies

Preclinical investigations have examined the effects of this compound on locomotor activity and behavioral stereotypy in animal models. Studies comparing racemic modafinil and its enantiomers in mice and rats indicated that all three forms were similar in their capacity to produce behavioral stereotypy and increase spontaneous locomotor activity. fda.gov While qualitatively similar, quantitative differences were observed for some measures. fda.gov In discriminative stimulus assays conducted in mice, both (R)-Modafinil and this compound were found to be equipotent. frontiersin.org

Cognitive Function Enhancement in Animal Models

The impact of this compound on cognitive function has been explored in preclinical settings, often in the context of comparisons with racemic modafinil and (R)-Modafinil. The pharmacological properties of the (S)-enantiomer have been reported as qualitatively similar to those of racemic modafinil and (R)-Modafinil in comparative animal studies that assessed various behavioral parameters, including aspects potentially related to cognition. fda.gov However, detailed research findings focusing solely on the cognitive enhancement profile of this compound across different paradigms are not extensively delineated in the provided search results.

Attention and Vigilance Assessments

While racemic modafinil has been investigated for its effects on attention and vigilance in animal models, specific findings focusing exclusively on this compound in these assessments are limited in the provided information. General comparisons suggest qualitative similarities in pharmacological actions between the enantiomers and the racemate. fda.govtga.gov.au

Learning and Memory Paradigms (e.g., Water Maze, Passive Avoidance, Social Memory)

Research into the effects of this compound on learning and memory paradigms such as the Morris water maze, passive avoidance, or social memory tasks is not detailed specifically for the S-enantiomer in the provided search results. Studies discussing these paradigms primarily report findings for racemic modafinil. einj.orgeinj.orgmdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netbvsalud.org

Executive Function and Decision-Making Assessments

Specific preclinical assessments of the effects of this compound on executive function and decision-making are not explicitly provided in the search results. General statements regarding the qualitative similarity of pharmacological properties between the enantiomers and racemic modafinil have been made based on comparative studies. fda.govtga.gov.au

Stress-Induced Cognitive Deficit Models

Preclinical research investigating the effects of this compound specifically within stress-induced cognitive deficit models is not widely detailed in the examined literature. However, studies involving racemic modafinil have explored its impact on cognitive function and in conditions that can involve stress or stress-like states. Modafinil has been shown to improve function in several cognitive domains in rodents and healthy adults, including working memory and episodic memory, which are processes dependent on the prefrontal cortex and cognitive control. researchgate.net These cognitive enhancements are observed at well-tolerated doses. researchgate.net

Furthermore, research on racemic modafinil has touched upon its effects in contexts related to stress and neuroinflammation. For instance, studies in rats subjected to sleep deprivation, a significant stressor known to induce cognitive deficits, have shown that modafinil can ameliorate neuroinflammation and anxious behavior by inhibiting microglia activation. science.gov While this study focuses on racemic modafinil, the reported similar pharmacological actions of the enantiomers in animals nih.gov suggest potential relevance to the effects of this compound in similar stress-related paradigms involving neuroinflammation. The noradrenergic system, which is involved in stress-related responses, is also influenced by modafinil, potentially contributing to its effects on arousal, attention, and mood. nih.gov

Despite these findings on racemic modafinil, specific preclinical studies designed to evaluate the efficacy of this compound alone in validated stress-induced cognitive deficit models are not prominently featured in the available search results.

Neuroinflammation Models and Immunomodulation

Research into the effects of this compound on neuroinflammation and immunomodulation is primarily discussed in the context of studies using racemic modafinil. Preclinical evidence suggests a potential neuroprotective effect of modafinil and its ability to decrease disease severity in animal models of neurological disorders where inflammation plays a role, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. researchgate.net Studies have indicated that modafinil can act on resident glial cells and infiltrating immune cells within the brain, influencing both innate and adaptive immune responses. researchgate.net

For example, research using racemic modafinil has demonstrated its capacity to ameliorate neuroinflammation in sleep-deprived rats, a condition associated with increased neuroinflammatory markers, by inhibiting the activation of microglia. science.gov Modafinil's influence on neuroinflammatory processes suggests a potential for immunomodulatory effects within the central nervous system. researchgate.net

While these findings highlight the impact of racemic modafinil on neuroinflammation and immune responses in preclinical models, the specific contribution and effects of the (S)-enantiomer, this compound, in isolation within these models are not extensively detailed in the provided search results. However, given that the enantiomers are reported to have similar pharmacological actions in animals nih.gov, the observed effects of racemic modafinil on neuroinflammation and immunomodulation may potentially extend to this compound.

Investigation of Reinforcing Properties and Cross-Sensitization (e.g., with Cocaine)

Preclinical studies have investigated the reinforcing properties of modafinil and its potential for cross-sensitization with psychostimulants like cocaine. These studies often utilize models such as conditioned place preference, locomotor sensitization, and drug self-administration in rodents and nonhuman primates. While many studies refer to "modafinil" without specifying the enantiomer, findings on racemic modafinil provide insights potentially relevant to this compound due to the reported similar pharmacological actions of the enantiomers in animals. nih.gov

Research indicates that modafinil can produce cocaine-like discriminative stimulus effects in animals trained to discriminate cocaine. frontiersin.orgnih.govku.eduresearchgate.net In mice trained to discriminate 10 mg/kg cocaine from saline, modafinil produced cocaine-like subjective effects at certain doses and enhanced the effects of cocaine when administered in combination. nih.gov Modafinil has also been shown to substitute for cocaine in rhesus monkeys trained to discriminate low and high doses of cocaine from saline. ku.eduresearchgate.net

Studies on locomotor sensitization have yielded varied results depending on the dose and species. While mice subjected to 75 mg/kg modafinil did not show locomotor sensitization with repeated doses, sensitization was observed at higher doses (150 mg/kg). frontiersin.org Cross-sensitization between modafinil and cocaine has been observed. In mice pretreated with cocaine, a challenge dose of modafinil induced cross-sensitization of locomotor activity. nih.gov Similarly, mice subjected to repeated administration of methamphetamine exhibited potentiated locomotor responses to acute modafinil administration, suggesting shared or overlapping neurobiological substrates. frontiersin.org

Regarding reinforcing properties, preclinical assessments of modafinil's abuse potential have shown inconsistent results in self-administration studies. Some reports indicate that modafinil did not produce reinforcing effects in rats, while others showed intravenous self-administration of modafinil in rhesus monkeys at levels comparable to cocaine when substituted. researchgate.netnih.govku.edu Chronic treatment with modafinil has been shown to selectively reduce responding maintained by certain reinforcing doses of cocaine in rhesus monkeys. ku.eduresearchgate.net Furthermore, modafinil administration has been shown to reinstate cocaine-seeking behavior during extinction in a reinstatement model in rhesus monkeys, which may be related to its cocaine-like discriminative stimulus effects. ku.eduresearchgate.net

While these studies provide valuable data on the interaction between modafinil and cocaine in preclinical models of reinforcement and sensitization, they primarily focus on racemic modafinil. Further research specifically investigating the reinforcing properties and cross-sensitization potential of this compound in isolation would provide a clearer understanding of its specific profile compared to the racemic mixture and the (R)-enantiomer.

Preclinical Findings on Modafinil Reinforcing Properties and Cross-Sensitization with Cocaine

| Model | Species | Findings (Racemic Modafinil) | Source |

| Discriminative Stimulus | Mice | Produced cocaine-like subjective effects; enhanced cocaine effects in combination. | nih.gov |

| Discriminative Stimulus | Rhesus Monkeys | Dose-dependently substituted for cocaine. | ku.eduresearchgate.net |

| Locomotor Sensitization | Mice | Did not show sensitization at 75 mg/kg; observed at 150 mg/kg. frontiersin.org Cross-sensitization observed in cocaine-pretreated mice challenged with modafinil. nih.gov | frontiersin.orgnih.gov |

| Self-Administration | Rats | Inconsistent results; some studies showed no reinforcing effects. | researchgate.netnih.govku.edu |

| Self-Administration | Rhesus Monkeys | Maintained responding comparable to cocaine in some studies; chronic treatment reduced cocaine self-administration. | nih.govku.eduresearchgate.net |

| Reinstatement of Seeking | Rhesus Monkeys | Increased saline self-administration during extinction after cocaine self-administration. | ku.eduresearchgate.net |

Note: Findings in this table are primarily based on studies using racemic modafinil, with potential relevance to this compound based on reported similar pharmacological actions of the enantiomers in animals. nih.gov

Advanced Analytical and Bioanalytical Techniques for S Modafinil Quantification

Chromatographic Methodologies

Chromatography stands as the cornerstone for the analytical determination of (S)-Modafinil. Its high resolving power allows for the separation of enantiomers and the quantification of the specific (S)-form, which is critical given the stereospecific pharmacokinetics of modafinil (B37608). modafinil.wiki

Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS) offers exceptional sensitivity and selectivity for the quantification of modafinil enantiomers. This technique is particularly valuable for bioanalytical applications where sample volumes are small and analyte concentrations are low. Methods have been developed to quantify modafinil in various biological materials, providing a reliable tool for forensic toxicology. researchgate.netresearchgate.net The high selectivity of MS/MS detection minimizes interference from matrix components. For instance, a validated UHPLC-QqQ-MS/MS method for modafinil in biological samples demonstrated linearity over a concentration range of 1.0–100.0 ng/mL in blood. researchgate.net The multiple reaction monitoring (MRM) mode is typically employed for quantification, tracking specific precursor-to-product ion transitions, such as m/z 274→167 for modafinil. researchgate.net

Table 1: UHPLC-MS/MS Method Parameters for Modafinil Quantification

| Parameter | Value | Source |

| Instrument | UHPLC-QqQ-MS/MS | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |

| MRM Transition | m/z 274 → 167 | researchgate.net |

| Concentration Range (Blood) | 1.0–100.0 ng/mL | researchgate.net |

| Application | Forensic Toxicology, Bioanalysis | researchgate.net |

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration with Ultraviolet (UV) detection, is a widely used technique for the analysis of modafinil enantiomers in bulk drugs and pharmaceutical formulations. ijrpns.comnih.gov These methods are valued for their robustness, precision, and cost-effectiveness. wisdomlib.org

Several RP-HPLC methods have been developed and validated for the estimation of Armodafinil (B1684309), which are directly applicable to the separation and quantification of this compound. ijrpns.comnih.gov A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. ijrpns.comnih.govrroij.com Detection is typically carried out at a wavelength of around 220 nm or 225 nm. ijrpns.comnih.gov

For the specific separation of enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs have been successfully used for the enantioselective HPLC resolution of modafinil. clinicsearchonline.org Another study developed a rapid chiral HPLC method using a macrocyclic glycopeptide teicoplanin stationary phase, achieving separation in under 6 minutes. nih.gov This method demonstrated excellent linearity over a concentration range of 5-150 μg/mL for each enantiomer, with a limit of quantification (LOQ) of 60 ng/mL for this compound. nih.govmdpi.com

Table 2: Example of a Validated RP-HPLC Method for Armodafinil

| Parameter | Condition | Source |

| Column | C18 | nih.gov |

| Mobile Phase | Water:Methanol (45:55 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | ijrpns.com |

| Detection Wavelength | 220 nm | nih.gov |

| Linearity Range | 20-120 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.01183 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.035 µg/mL | nih.gov |

Table 3: Chiral HPLC Method for Modafinil Enantiomers

| Parameter | Condition | Source |

| Column | Chirobiotic T (teicoplanin CSP) | nih.gov |

| Mobile Phase | Methanol/Triethylamine (100/0.05, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 225 nm | nih.gov |

| Linearity Range (this compound) | 5-150 µg/mL | nih.gov |

| Limit of Detection (LOD) (this compound) | 20 ng/mL | nih.govmdpi.com |

| Limit of Quantification (LOQ) (this compound) | 60 ng/mL | nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the detection of modafinil in biological fluids, particularly in clinical and forensic laboratories. nih.govresearchgate.net However, the high temperatures used in the GC injection port can cause thermal degradation of modafinil and its prodrug, adrafinil. nih.govaafs.org This degradation can lead to the formation of a single artifact, making it difficult to differentiate between the parent compounds and introducing potential ambiguities in quantification. nih.gov Consequently, while GC-MS can serve as a screening tool, it is less suitable for the precise, individual quantification of this compound compared to LC-based methods. nih.gov

Capillary Electrophoresis (CE) has emerged as a powerful technique for enantiomeric separation due to its high efficiency, rapid analysis times, and low consumption of reagents and samples. modafinil.wikiresearchgate.net For the separation of neutral compounds like modafinil enantiomers, a chiral selector is added to the background electrolyte (BGE). nih.gov

A highly effective and validated method for determining the enantiomeric impurity of this compound in Armodafinil bulk samples uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the chiral selector. nih.gov The negatively charged cyclodextrin (B1172386) forms transient diastereomeric complexes with the modafinil enantiomers, allowing for their separation based on differences in their electrophoretic mobility. nih.gov An optimized method achieved a resolution of 3.3 between the enantiomers. nih.govmdpi.com This CE method was validated for its selectivity, repeatability, linearity, and accuracy, with a reported limit of detection (LOD) of 1.25 μg/mL and a limit of quantification (LOQ) of 2.50 μg/mL for this compound. nih.govnih.govmdpi.com

Table 4: Validated Capillary Electrophoresis Method for this compound Quantification

| Parameter | Condition | Source |

| Instrument | Capillary Electrophoresis System | nih.gov |

| Chiral Selector | 20 mmol/L Sulfobutyl ether-β-cyclodextrin | nih.gov |

| Background Electrolyte | 20 mmol/L phosphate (B84403) buffer (pH 7.5) with 20% methanol | nih.gov |

| Capillary Temperature | 25 °C | nih.gov |

| Resolution | 3.3 | nih.govmdpi.com |

| Limit of Detection (LOD) | 1.25 μg/mL | nih.govnih.govmdpi.com |

| Limit of Quantification (LOQ) | 2.50 μg/mL | nih.govnih.govmdpi.com |

High-Performance Thin Layer Chromatography (HPTLC) provides a simpler chromatographic alternative for the estimation of modafinil. A stability-indicating HPTLC method has been reported for its determination in bulk and tablet formulations. clinicsearchonline.org This method utilizes precoated silica (B1680970) gel 60F254 plates as the stationary phase. A mobile phase consisting of ethyl acetate, acetone, and methanol (7:2:1 v/v/v) yields a compact band for modafinil with an Rf value of approximately 0.42. The method demonstrated good linearity in the concentration range of 80-320 ng/spot. clinicsearchonline.org

Spectroscopic Methodologies

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer simple, rapid, and cost-effective options for the quantification of modafinil in bulk and pharmaceutical dosage forms. pnu.ac.ir These methods are typically based on the formation of a colored complex that can be measured colorimetrically.

One developed method involves the reaction of modafinil with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to form a yellow-colored product with a maximum absorption (λmax) at 430 nm. pnu.ac.ir Another approach is based on the formation of a yellow-colored ion-pair complex between modafinil and 2,4-dinitrophenol (B41442) (DNP), which exhibits a λmax at 475 nm. pnu.ac.ir Both methods were validated and showed good linearity, accuracy, and precision. pnu.ac.ir

Furthermore, spectroscopic techniques including Fourier-transform infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy have been used in conjunction with Density Functional Theory (DFT) calculations for the structural investigation and confirmation of the modafinil molecule. nih.gov

Table 5: UV-Visible Spectrophotometric Methods for Modafinil Quantification

| Method | Reagent | λmax | Linearity Range | LOD | Source |

| NQS Method | 1,2-Naphthoquinone-4-sulphonate | 430 nm | 10-100 µg/mL | 0.486 µg/mL | pnu.ac.ir |

| DNP Method | 2,4-Dinitrophenol | 475 nm | 8-60 µg/mL | 0.258 µg/mL | pnu.ac.ir |

Radioligand Binding and Positron Emission Tomography (PET) Imaging in Preclinical Models

Radioligand binding assays and PET imaging are indispensable tools for characterizing the interaction of this compound with its primary molecular target, the dopamine (B1211576) transporter (DAT), in the central nervous system.

Radioligand binding studies are performed in vitro using cell lines expressing the target transporter. These assays measure the affinity of a compound by its ability to displace a specific radiolabeled ligand. Studies have determined the binding affinity (Ki) of both the R- and S-enantiomers of modafinil at the DAT. R-modafinil (this compound) generally shows a higher affinity for the DAT compared to S-modafinil. researchgate.net The binding affinity for racemic modafinil at the human DAT has been reported to be in the micromolar range, which is consistent with its pharmacological profile. researchgate.net

Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that allows for the quantification of transporter occupancy in the living brain. researchgate.net In preclinical and clinical studies, specific radioligands for the DAT, such as [¹¹C]cocaine and [¹¹C]altropane, are used to measure the degree to which this compound binds to and occupies the transporter at therapeutic doses. nih.govnih.gov A PET study specifically examining Armodafinil (this compound) found that a 250 mg oral dose resulted in approximately 65.2% occupancy of the striatal DAT after 2.5 hours. nih.gov Studies with racemic modafinil have shown significant, dose-dependent occupancy of the DAT in key brain regions like the caudate, putamen, and nucleus accumbens. nih.gov

Table 3: this compound Binding Affinity and DAT Occupancy

| Compound | Technique | Target | Binding Affinity (Ki) | DAT Occupancy | Reference |

| (R)-Modafinil | Radioligand Binding | DAT | ~3-fold higher than S-enantiomer | - | researchgate.net |

| (±)-Modafinil | Radioligand Binding | hDAT | 2.1 µM | - | researchgate.net |

| Armodafinil (250 mg) | PET with [¹¹C]altropane | Striatal DAT | - | 65.2 ± 6.1% at 2.5h | nih.gov |

| Modafinil (racemate) | PET with [¹¹C]cocaine | Caudate DAT | - | 53.8 ± 13.8% | nih.gov |

| Modafinil (racemate) | PET with [¹¹C]cocaine | Putamen DAT | - | 47.2 ± 11.4% | nih.gov |

Neurochemical Analysis Techniques (e.g., Microdialysis coupled with HPLC-ED)

To understand the downstream neurochemical effects of this compound's action at the dopamine transporter, in vivo microdialysis is the gold standard technique. This preclinical method involves implanting a semi-permeable probe into a specific brain region, such as the nucleus accumbens or striatum, of a freely moving animal. uky.edu The probe is perfused with an artificial cerebrospinal fluid, allowing for the collection of extracellular neurotransmitters, which are then quantified using a highly sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). clinicsearchonline.orgijrpns.comnih.gov

Microdialysis studies have consistently demonstrated that both this compound and racemic modafinil increase extracellular dopamine concentrations in the brain. nih.govnih.gov In preclinical models, this compound has been shown to significantly elevate dopamine levels in the nucleus accumbens to approximately 300% of baseline, with the effect lasting for several hours. nih.govuky.edu These studies confirm that the DAT blockade observed in PET and binding studies translates into a functional increase in synaptic dopamine, which is believed to be a key mechanism underlying its wake-promoting effects. nih.govnih.gov

Table 4: Effect of this compound on Extracellular Dopamine Levels in Preclinical Models

| Compound | Brain Region | Maximum Dopamine Increase (% of Baseline) | Duration of Effect |

| This compound | Nucleus Accumbens Shell | ~300% | > 6 hours |

| (R)-Modafinil | Nucleus Accumbens Shell | ~300% | > 6 hours |

Theoretical Frameworks and Research Challenges in S Modafinil Studies

Elucidating the Precise Molecular Mechanism of Action

The precise molecular mechanism of action for modafinil (B37608), including its (S)-enantiomer, remains an area of active research and is not yet fully elucidated. wikipedia.orgwikidata.orghandwiki.orgncats.ioguidetopharmacology.orgwikipedia.orgsigmaaldrich.com (S)-Modafinil is classified as a eugeroic, a class of psychoactive drugs known for increasing alertness and wakefulness. nih.gov While considered an atypical psychostimulant, its mode of action differs from classical stimulants like amphetamine and cocaine. handwiki.orgguidetopharmacology.org

Current research suggests that this compound influences several neurotransmitter systems in the brain, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), histamine (B1213489) (HA), orexin (B13118510), glutamate, and gamma-aminobutyric acid (GABA). wikipedia.orgwikidata.orgncats.ioguidetopharmacology.orgwikipedia.orgsigmaaldrich.comnih.govwikidata.orgwikipedia.org A prominent proposed mechanism involves the inhibition of dopamine reuptake through binding to the dopamine transporter (DAT). wikidata.orgncats.iowikipedia.orgnih.govwikipedia.orgresearchgate.netuwks.ac.idnih.govfrontiersin.orgwikipedia.orgbiochem-technologies.com This interaction leads to increased extracellular dopamine levels in certain brain regions. wikipedia.orgwikidata.orgncats.iowikipedia.orguwks.ac.idnih.govbiochem-technologies.com However, the binding affinity of modafinil for the DAT is described as weak when compared to classical stimulants like cocaine. wikipedia.orgncats.iowikipedia.orguwks.ac.idnih.gov Studies indicate that modafinil's interaction with the DAT may be mechanistically distinct from that of cocaine, potentially contributing to its lower abuse potential. wikipedia.orgnih.govfrontiersin.orgwikipedia.org

Beyond dopaminergic effects, activation of orexin neurons is also implicated in the wake-promoting effects of modafinil. wikipedia.orgwikidata.orgncats.iowikipedia.orgeasychem.org Additionally, modafinil may enhance glutamatergic activity while inhibiting GABAergic neurotransmission. wikipedia.orgncats.ioguidetopharmacology.org

Despite these findings, a significant challenge in elucidating the precise mechanism lies in isolating a single primary site of action and definitively locating the major receptors or targets through which this compound exerts its effects. wikipedia.org There is ongoing debate and conflicting evidence regarding the specific contribution and interplay of each neurotransmitter system. wikipedia.orguwks.ac.idwikipedia.org

Understanding Differential Enantiomeric Actions and Their Implications

Modafinil is administered as a racemic mixture containing both the (R)- and (S)-enantiomers. handwiki.orgresearchgate.netnih.govnih.govwikidata.org While both enantiomers are considered pharmacologically active, research has revealed notable differences in their pharmacokinetic profiles and potentially subtle distinctions in their pharmacological actions. handwiki.orgresearchgate.netnih.govwikidata.org

A key difference lies in their metabolism and elimination half-lives. In humans, the (R)-enantiomer, known as armodafinil (B1684309), exhibits a significantly longer half-life, approximately 10-14 hours, compared to the (S)-enantiomer, which has a half-life of 3-5 hours. handwiki.orgresearchgate.netnih.govwikidata.org This pharmacokinetic disparity, resulting in a higher proportion of circulating (R)-modafinil over time, was a primary rationale for the development and marketing of armodafinil as a distinct compound. researchgate.netwikidata.org Interestingly, this pharmacokinetic difference is reversed in rats, where the (S)-enantiomer is cleared more slowly. researchgate.net

Studies comparing the in vitro binding affinities of the enantiomers to the DAT have generally shown that the (R)-enantiomer has a higher affinity than the (S)-enantiomer. For instance, the R-enantiomer demonstrated approximately threefold higher affinity for the DAT in rat brain tissue compared to the S-enantiomer. uwks.ac.idnih.gov Conversely, one study reported that the IC50 values for dopamine uptake inhibition were twofold higher for this compound (8.7 μM) than for (R)-Modafinil (4.0 μM). uwks.ac.id Another study found the affinity of the S-enantiomer for WIN 35,428 binding to be nearly indistinguishable from the racemate, while the R-enantiomer showed higher affinity. nih.gov

Despite these differences in pharmacokinetics and in vitro binding, animal studies have indicated similar qualitative pharmacological actions between the enantiomers. researchgate.net Both (R)- and this compound have been shown to increase extracellular dopamine levels in the nucleus accumbens of mice, although their efficacy and duration in this regard were less pronounced than cocaine. uwks.ac.idnih.gov Furthermore, both enantiomers were found to fully substitute for cocaine in drug discrimination studies in mice. nih.gov

Here is a summary of some reported differences between this compound and (R)-Modafinil:

| Feature | This compound (Esmodafinil) | (R)-Modafinil (Armodafinil) | Source(s) |

| Half-life (Humans) | 3-5 hours | 10-14 hours | handwiki.orgresearchgate.netnih.govwikidata.org |

| Half-life (Rats) | Longer than R-enantiomer | Shorter than S-enantiomer | researchgate.net |

| DAT Affinity (in vitro) | Lower than R-enantiomer | Higher than S-enantiomer | uwks.ac.idnih.gov |

| Wake-promoting activity (Rats, 100 mg/kg ip) | Significantly greater than racemate or R-enantiomer | Significantly less than S-enantiomer | researchgate.net |

| Extracellular DA increase (Nucleus Accumbens, Mice) | Increased | Increased | uwks.ac.idnih.gov |

| Substitution for Cocaine (Mice) | Full substitution | Full substitution | nih.gov |

Note: The comparative wake-promoting activity in rats was observed at a specific dose and may be influenced by pharmacokinetic differences in this species.

Characterization of Novel Modafinil Analogues (e.g., CE-158)

The ongoing research into the mechanism of action of modafinil and its enantiomers has spurred the development and characterization of novel structural analogues with the aim of identifying compounds with improved pharmacological properties, such as enhanced activity and selectivity at the dopamine transporter. wikipedia.orgmims.com

CE-158 is one such novel modafinil analogue that has been investigated in preclinical studies. It is often referred to with the stereochemistry (S,S)-CE-158 and is described as a more selective dopamine-transporter inhibitor compared to modafinil.

Studies in both mice and rats have characterized the effects of CE-158, particularly its impact on dopamine levels and behaviors related to motivation and memory. Systemic administration of CE-158 at a dose of 10 mg/kg has been shown to induce a rapid and sustained elevation of extracellular dopamine concentrations in the nucleus accumbens of mice.

Behavioral studies in rats have demonstrated that CE-158 can reverse effort-related motivational deficits induced by tetrabenazine, a dopamine-depleting agent, and can increase the selection of high-effort lever pressing. In a social discrimination memory task in mice, CE-158 (10 mg/kg), when administered before the learning phase, prevented the impairment of social-recognition memory caused by retroactive interference.

CE-158 has shown high selectivity for inhibiting the DAT relative to the norepinephrine transporter (NET) and serotonin transporter (SERT). Another analogue, (S)-CE-123, also an atypical DAT inhibitor, has demonstrated effects on motivational deficits and increased extracellular dopamine, with CE-158 appearing to show higher efficacy in reversing tetrabenazine-induced effects in some studies.

The synthesis of novel modafinil analogues has involved structural modifications, such as substituting the amide moiety of modafinil with heterocyclic groups. This approach has led to the identification of compounds with potentially higher activity and selectivity for the DAT than the parent compound. wikipedia.orgmims.com In vitro studies of these heterocyclic analogues suggest that they bind to the cocaine binding site on the DAT but with a different binding mode compared to cocaine. wikipedia.org Importantly, these analogues did not induce dopamine release, distinguishing them from amphetamine-like stimulants. wikipedia.org

Future Directions in Preclinical Research and Mechanistic Investigations

Despite significant progress, the precise mechanisms underlying the effects of this compound and its parent compound modafinil remain to be fully elucidated, presenting ongoing challenges for future research. wikipedia.orgwikidata.orghandwiki.orgguidetopharmacology.orgnih.govwikipedia.org A key challenge is the difficulty in pinpointing a single primary site of action and comprehensively mapping the receptor interactions involved. wikipedia.org

Future preclinical research should continue to focus on dissecting the complex interplay between this compound and various neurotransmitter systems. Investigating the potential physiological reasons behind variations in response observed in different patient populations could provide valuable insights. wikipedia.org Furthermore, exploring the potential contribution of antioxidative and neuroprotective properties to the wake-promoting effects of modafinil is an avenue for future investigation. wikipedia.org Continued research into the precise nature of modafinil's interaction with the DAT and its downstream consequences is also warranted. wikipedia.org

For this compound specifically, more dedicated studies are needed to fully characterize its efficacy, safety profile, and potential therapeutic applications independently of the racemic mixture. nih.gov Research focusing on the differential actions of the enantiomers can offer crucial insights into how subtle structural variations influence pharmacological activity and ultimately impact drug outcomes. nih.gov Utilizing advanced techniques, including studies in genetically modified animal models, could help clarify the specific roles of individual receptors, such as D2 receptors, in mediating the effects of each enantiomer. uwks.ac.id

Further assessments of the effects of both modafinil and (R)-Modafinil on brain reward circuitry are needed, particularly within the context of psychostimulant dependence, to better understand their potential in addiction treatment.